2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is known for its utility in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is human carboxylesterase-2 (hCE-2) . Carboxylesterases are important enzymes involved in drug metabolism and detoxification.
Mode of Action
The compound acts as a specific inhibitor of hCE-2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes can affect the metabolism of certain drugs and substances within the body.
Pharmacokinetics
Based on its chemical structure, we can infer that it may have good bioavailability due to its lipophilic nature . Its LogP value is 2.02, indicating a balance between hydrophilicity and lipophilicity, which is favorable for absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of amides, thioethers, or other substituted derivatives.
Reduction: Formation of 2-chloro-1-(3,4-dimethoxyphenyl)ethanol.
Scientific Research Applications
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but with hydroxyl groups instead of methoxy groups.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with methoxy groups at different positions.
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the chlorine atom
Uniqueness
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-1-(3,4-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJPPQEPIPTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485153 | |
Record name | 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-92-7 | |
Record name | 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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